9-Bromo-2-(5-methylthiophen-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Bromo-2-(5-methylthiophen-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that features a bromine atom, a thiophene ring, and a pyrazolo-benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(5-methylthiophen-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, methylation can be achieved using methyl iodide in the presence of a base.
Formation of the Pyrazolo-Benzoxazine Core: This step may involve cyclization reactions using appropriate reagents and catalysts to form the desired heterocyclic structure.
Final Assembly: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the various substituents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyrazolo-benzoxazine core.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Biological Probes: The compound could be used as a probe to study biological systems.
Industry
Materials Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylthiophen-2-yl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine atom and the isopropyl group.
9-Bromo-2-(thiophen-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the methyl group on the thiophene ring.
Uniqueness
The presence of the bromine atom and the specific substituents on the thiophene and phenyl rings make 9-Bromo-2-(5-methylthiophen-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine unique. These structural features can influence its reactivity, binding affinity, and overall properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C24H23BrN2OS |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
9-bromo-2-(5-methylthiophen-2-yl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H23BrN2OS/c1-14(2)16-5-7-17(8-6-16)24-27-21(19-12-18(25)9-10-22(19)28-24)13-20(26-27)23-11-4-15(3)29-23/h4-12,14,21,24H,13H2,1-3H3 |
InChI Key |
IJYVBGJAZHJRLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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